molecular formula C7H15N3O B1429213 N'-hydroxy-1-methylpiperidine-3-carboximidamide CAS No. 1344815-74-2

N'-hydroxy-1-methylpiperidine-3-carboximidamide

Cat. No.: B1429213
CAS No.: 1344815-74-2
M. Wt: 157.21 g/mol
InChI Key: ASTGCFFFALEDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-1-methylpiperidine-3-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methylpiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidine-3-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-1-methylpiperidine-3-carboximidamide may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methylpiperidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methylpiperidine-3-carboxamide, while reduction could produce N’-hydroxy-1-methylpiperidine-3-carboximidine.

Scientific Research Applications

N’-hydroxy-1-methylpiperidine-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-1-ethylpiperidine-3-carboximidamide
  • N’-hydroxy-1-propylpiperidine-3-carboximidamide
  • N’-hydroxy-1-butylpiperidine-3-carboximidamide

Uniqueness

N’-hydroxy-1-methylpiperidine-3-carboximidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-hydroxy-1-methylpiperidine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGCFFFALEDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-1-methylpiperidine-3-carboximidamide
Reactant of Route 2
N'-hydroxy-1-methylpiperidine-3-carboximidamide
Reactant of Route 3
N'-hydroxy-1-methylpiperidine-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
N'-hydroxy-1-methylpiperidine-3-carboximidamide
Reactant of Route 5
N'-hydroxy-1-methylpiperidine-3-carboximidamide
Reactant of Route 6
N'-hydroxy-1-methylpiperidine-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.